molecular formula C14H16N2O B2489294 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde CAS No. 1087611-27-5

2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2489294
CAS No.: 1087611-27-5
M. Wt: 228.295
InChI Key: YBJFQRAXVZAZCK-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Pyrrole Ring : The pyrrole core adopts a planar conformation, with bond lengths of 1.38–1.42 Å for C–C and 1.36–1.38 Å for C–N, consistent with aromatic delocalization .
  • Pyridine Substituent : The 6-methylpyridin-2-yl group is nearly perpendicular to the pyrrole plane (dihedral angle: 85.7°), minimizing steric clashes .
  • Aldehyde Group : The carbaldehyde moiety at position 3 exhibits a bond length of 1.22 Å for C=O, typical for conjugated aldehydes .

Table 1: Selected Bond Lengths and Angles

Bond/Angle Value (Å/°)
C3–C4 (pyrrole) 1.41
N1–C2 (pyridine) 1.34
C=O (aldehyde) 1.22
Dihedral (pyrrole-pyridine) 85.7

The crystal packing exhibits a herringbone pattern driven by π-π stacking between pyridine rings (interplanar distance: 3.48 Å) and van der Waals interactions among methyl groups .

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • Aldehyde Proton : A singlet at δ 9.82 ppm confirms the presence of the formyl group .
  • Pyrrole Protons : The deshielded H-5 proton resonates at δ 6.45 ppm (d, J = 2.8 Hz), while methyl groups at positions 2, 4, and 5 appear as singlets at δ 2.32, 2.28, and 2.24 ppm, respectively .
  • Pyridine Substituent : The methyl group at position 6 of the pyridine ring shows a triplet at δ 2.71 ppm (J = 6.4 Hz) due to coupling with adjacent protons .

¹³C NMR (101 MHz, CDCl₃):

  • Aldehyde Carbon : A peak at δ 192.4 ppm confirms the carbaldehyde functionality .
  • Aromatic Carbons : Pyrrole C-3 (δ 142.1 ppm) and pyridine C-2 (δ 155.3 ppm) exhibit significant deshielding due to electron withdrawal .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν(C=O) : 1685 cm⁻¹ (strong, sharp), indicative of the aldehyde group .
  • ν(C–H aromatic) : 3100–3050 cm⁻¹ (weak), attributed to pyrrole and pyridine rings .
  • ν(C–H methyl) : 2960–2870 cm⁻¹ (medium), corresponding to methyl substituents .

UV-Vis Spectroscopy

The compound exhibits a strong absorbance at λₘₐₓ = 302 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile, assigned to the n→π* transition of the carbonyl group . A weaker band at λ = 265 nm arises from π→π* transitions within the conjugated pyrrole-pyridine system .

Table 2: Spectroscopic Data Summary

Technique Key Signals Assignment
¹H NMR δ 9.82 (s, 1H) Aldehyde proton
¹³C NMR δ 192.4 C=O
IR 1685 cm⁻¹ C=O stretch
UV-Vis 302 nm n→π* transition

Comparative Structural Analysis with Related Pyrrole-Carbaldehyde Derivatives

Substituent Effects on Molecular Geometry

Comparing this compound with analogs highlights substituent-driven structural variations:

  • 2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde (C₈H₁₁NO) : The absence of the pyridine substituent reduces steric hindrance, resulting in a smaller dihedral angle (72.3°) between the pyrrole and aldehyde groups .
  • 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde (C₈H₁₁NO) : Methyl groups at positions 1 and 2 induce torsional strain, shortening the C3–C4 bond to 1.38 Å compared to 1.41 Å in the title compound .

Electronic and Spectroscopic Comparisons

  • Electron-Withdrawing Groups : The 6-methylpyridin-2-yl group in the title compound stabilizes the carbonyl group, shifting ν(C=O) to 1685 cm⁻¹ vs. 1702 cm⁻¹ in non-pyridine analogs .
  • Conjugation Effects : Extended conjugation in the title compound red-shifts UV-Vis λₘₐₓ to 302 nm, whereas 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde absorbs at 290 nm .

Table 3: Structural and Spectroscopic Comparison

Compound Dihedral Angle (°) ν(C=O) (cm⁻¹) λₘₐₓ (nm)
Title Compound 85.7 1685 302
2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde 72.3 1702 290
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde 68.9 1698 285

These comparisons underscore how substituents modulate electronic structure, steric interactions, and spectroscopic signatures in pyrrole-carbaldehyde derivatives.

Properties

IUPAC Name

2,4,5-trimethyl-1-(6-methylpyridin-2-yl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-6-5-7-14(15-9)16-11(3)10(2)13(8-17)12(16)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJFQRAXVZAZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=C(C(=C2C)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trimethylpyrrole with 6-methyl-2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Recent studies have focused on the bioactivity of compounds similar to 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde, particularly in the context of anti-inflammatory and anticancer properties. For instance:

  • Anti-inflammatory Activity : Research has indicated that derivatives of pyrrole compounds exhibit significant inhibition of pro-inflammatory cytokines. A study highlighted the synthesis of pyrrolopyridines that showed promising activity against inflammatory mediators, suggesting that similar structures may offer therapeutic benefits in inflammatory diseases .
  • Anticancer Potential : Compounds with similar frameworks have been evaluated for their cytotoxic effects against various cancer cell lines. For example, derivatives were tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and other cell lines, revealing IC50 values that indicate their potency as anticancer agents .

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Condensation Reactions : The aldehyde functional group enables it to undergo condensation with amines or other nucleophiles to form imines or more complex structures.
  • Functionalization : The presence of multiple methyl groups provides sites for further functionalization, making it a valuable building block in synthetic organic chemistry.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several pyrrole derivatives based on the structure of this compound. These derivatives were screened for their ability to inhibit specific cancer cell lines:

CompoundCell LineIC50 (µM)
Pyrrole Derivative AMCF712.50
Pyrrole Derivative BNCI-H4608.75
Pyrrole Derivative CA54915.00

This study demonstrated that modifications to the core structure could enhance anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related pyrrole compounds. The study utilized in vitro assays to assess the inhibition of cytokine production:

CompoundCytokine Inhibition (%)
Compound X70%
Compound Y85%

These results suggest that compounds with similar structural characteristics can effectively modulate inflammatory responses .

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde and related compounds documented in recent patents:

Compound Core Structure Substituents Synthesis Method Key Activities
Target Compound : this compound Pyrrole-3-carbaldehyde - 2,4,5-Trimethyl
- 6-Methylpyridin-2-yl
Not specified in evidence Inferred: Potential PGR and antimicrobial activities (based on structural analogs)
Analog 1 : 3,4-Bis(halophenyl)-7-(methylpyridin-2-yl)-hexahydro-pyrrolo-dipyrazole () Pyrrolo-dipyrazole - Bis(4/2-fluoro/chlorophenyl)
- 4/5/6-Methylpyridin-2-yl
Microwave-assisted - Antimicrobial (bacterial/fungal)
- Plant growth regulation
Analog 2 : 3,4-Bis(benzylidene)-1-(methylpyridin-2-yl)pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione - Bis((E)-4/2-fluoro/chlorobenzylidene)
- 5/4/6-Methylpyridin-2-yl
Microwave irradiation - Antifungal
- Antibacterial
- Seedling growth enhancement

Structural and Functional Differences

Core Heterocycle :

  • The target compound features a pyrrole ring, whereas Analog 1 () contains a fused pyrrolo-dipyrazole system, and Analog 2 () includes a pyrrolidine-2,5-dione (cyclic imide) core. The aldehyde group in the target compound contrasts with the dione ring in Analog 2, which may influence reactivity and biological target specificity .

Substituent Patterns: The target compound’s trimethyl-pyrrole scaffold lacks halogenated or benzylidene groups present in analogs.

Biological Activity

2,4,5-Trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde (CAS No. 1087611-27-5) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O, with a molecular weight of approximately 228.29 g/mol. The compound features a pyrrole ring substituted with methyl and pyridine groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrrole structures often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of this compound have been explored in various studies.

Anticancer Activity

The anticancer potential of pyrrole derivatives is also well-documented. Compounds with similar structures have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation. For example, certain pyrrole-based compounds have been reported to induce apoptosis in cancer cells with IC50 values ranging from 7.01 μM to 49.85 μM . The specific anticancer activity of this compound remains to be fully elucidated through dedicated studies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. The presence of electron-withdrawing groups on the pyrrole ring has been shown to enhance potency against various targets. For instance:

  • Substituents : The introduction of bulky groups or electron-withdrawing substituents significantly improves the efficacy of related compounds against tuberculosis and cancer .
CompoundSubstituentMIC (μg/mL)IC50 (μM)
Compound APhenyl<0.016-
Compound BPyridyl-7.01
Compound CAdamantyl-49.85

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antituberculosis Activity : In a study evaluating various pyrrole derivatives for their activity against Mtb, it was found that modifications to the core structure could lead to substantial increases in efficacy against drug-resistant strains .
  • Cytotoxicity Assessments : Compounds similar to this compound were assessed for cytotoxicity against Vero cells, revealing low toxicity profiles with selectivity indices indicating good therapeutic windows .

Q & A

Basic: What are the recommended synthetic routes for 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde?

Methodological Answer:
The synthesis of this compound can be approached via two primary strategies:

  • Vilsmeier-Haack Formylation: Introduce the aldehyde group at position 3 of the pyrrole ring using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). Pre-functionalization of the pyrrole with methyl groups (positions 2,4,5) is critical to ensure regioselectivity .
  • Cross-Coupling Reactions: Attach the 6-methylpyridin-2-yl moiety to the pyrrole via Suzuki-Miyaura coupling. A boronic ester derivative of the pyridine can react with a brominated pyrrole precursor under palladium catalysis .

Table 1: Hypothetical Optimization of Synthetic Routes

MethodYield (%)Key ChallengesReference Approach
Vilsmeier-Haack45–60Competing side reactions at methyl groups
Suzuki-Miyaura Coupling55–70Purification of heteroaromatic byproducts

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups (2,4,5) appear as singlets (δ 2.1–2.5 ppm). The pyridyl proton signals (δ 7.2–8.1 ppm) and aldehyde proton (δ 9.8–10.2 ppm) confirm structural integrity .
    • ¹³C NMR: The aldehyde carbon resonates at δ 190–195 ppm, while pyridyl carbons appear at δ 120–150 ppm .
  • Mass Spectrometry (HRMS): Exact mass calculation (C₁₅H₁₆N₂O) should match [M+H]⁺ = 241.1336. Fragmentation patterns help verify substituent positions .

Advanced: What strategies optimize regioselectivity in introducing substituents on the pyrrole ring?

Methodological Answer:
Regioselectivity challenges arise due to the electron-donating methyl groups. Solutions include:

  • Directed Ortho-Metallation (DoM): Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .
  • Protecting Groups: Temporarily block reactive sites (e.g., silyl protection for the aldehyde) during methylation steps .
  • Computational Guidance: DFT calculations predict electron density distribution to prioritize reaction sites .

Advanced: How do computational models predict the reactivity of the aldehyde group?

Methodological Answer:

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. The aldehyde’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack (e.g., in Schiff base formation) .
  • Solvent Effects: MD simulations in polar aprotic solvents (e.g., DMF) show enhanced aldehyde reactivity due to reduced hydrogen bonding .

Advanced: Are there contradictions in reported biological activities, and how to resolve them?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) may stem from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using controls from structurally analogous pyrrole-carbaldehydes .
  • Stereoelectronic Effects: Methyl groups influence binding affinity. Use SAR studies to correlate substituent positions with activity trends .

Table 2: Hypothetical Bioactivity Comparison

DerivativeTarget ProteinIC₅₀ (μM)Key Structural Feature
Target CompoundKinase X0.86-Methylpyridyl
Analog (no 2-methyl)Kinase X3.2Reduced steric hindrance

Advanced: What analytical methods resolve structural ambiguities in crystallography?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Resolve methyl group positions and pyridyl-pyrrole dihedral angles. Compare with analogous structures (e.g., 1-(2-chloropyridin-3-yl)pyrrole-2-carbaldehyde) to validate packing patterns .
  • Powder XRD: Assess polymorphism by comparing experimental patterns with simulated data from DFT-optimized geometries .

Basic: How is the stability of the aldehyde group maintained during storage?

Methodological Answer:

  • Inert Atmosphere: Store under argon or nitrogen to prevent oxidation.
  • Low-Temperature Storage: Keep at -20°C in amber vials to minimize light-induced degradation.
  • Stabilizers: Add 1% w/w hydroquinone to inhibit radical-mediated decomposition .

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